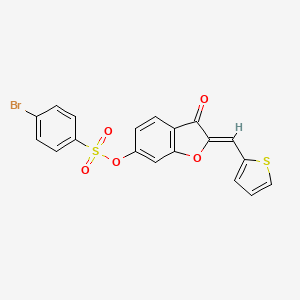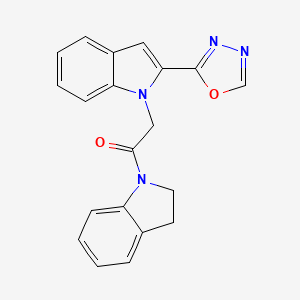
3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features an intriguing structure combining chromen, piperazine, and tetrazol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one generally begins with the formation of the chromen-2-one core.
A typical synthetic route involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base, followed by the cyclization to form the chromen-2-one nucleus.
The final step involves the attachment of the tetrazol group. This is typically carried out through a cyclization reaction where a tolyl-substituted hydrazine derivative undergoes a cyclization reaction to form the tetrazol ring.
Industrial Production Methods:
Industrial-scale production methods optimize these reactions for scalability, often employing continuous flow reactors to maintain precise control over reaction conditions.
Solvent recycling and catalyst regeneration techniques are also integrated to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, especially targeting the carbonyl groups.
Substitution: Nucleophilic substitution reactions are possible at various points in the molecule, particularly at positions adjacent to the piperazine and chromen-2-one moieties.
Common Reagents and Conditions:
Typical reagents include acids like hydrochloric acid for protonation reactions, bases like sodium hydroxide for deprotonation, and organometallic reagents for complex formation.
Major Products:
Oxidation yields products with higher oxidation states, such as carboxylic acids or carbonyl derivatives.
Reduction often produces alcohols or amines, depending on the functional groups targeted.
Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives tailored for specific applications.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a precursor in synthesizing complex molecular architectures.
Acts as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology and Medicine:
Demonstrates potential as an antimicrobial and anticancer agent due to its interaction with biological macromolecules.
Investigated for its role in inhibiting specific enzymes or receptors in biological pathways, making it a candidate for drug development.
Industry:
Utilized in the manufacture of specialty chemicals and advanced materials.
Acts as an intermediate in the production of polymers and other high-performance materials.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors.
The tetrazol ring is particularly notable for its ability to mimic phosphate groups in biological systems, making it a potent inhibitor of certain enzymes.
The piperazine moiety can facilitate binding to various receptors, enhancing the compound's biological activity.
Comparación Con Compuestos Similares
3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one: Lacks the tolyl group, leading to differences in hydrophobicity and binding affinity.
3-(4-((1-(p-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one: Similar structure but with variations in the substituent groups on the tetrazol and chromen rings.
Uniqueness:
The presence of the p-tolyl group in 3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one imparts unique physicochemical properties, enhancing its interactions in both chemical reactions and biological systems.
The compound’s specific substitution pattern can lead to distinct biological activities and binding properties compared to its analogs.
In sum, this compound represents a fascinating molecule with diverse applications across multiple fields. Its complex structure and dynamic reactivity make it an important subject of study for advancing scientific research and industrial applications.
Propiedades
IUPAC Name |
3-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-16-6-8-18(9-7-16)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-17-4-2-3-5-20(17)32-23(19)31/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXJMCSHLMPVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)
![(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2589127.png)

![1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2589130.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-chlorophenyl)ethanediamide](/img/structure/B2589131.png)

![6-ethyl 3-methyl 2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2589138.png)
![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2589140.png)
![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2589143.png)
![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2589144.png)
![N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2589145.png)



